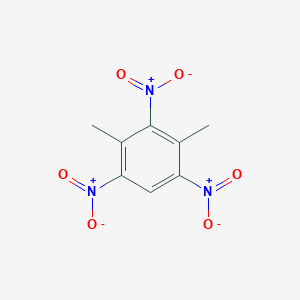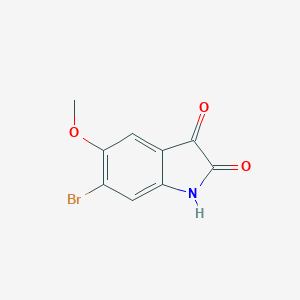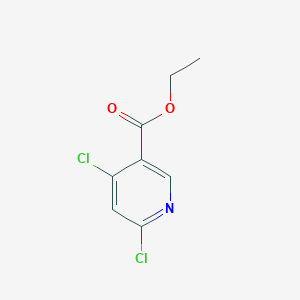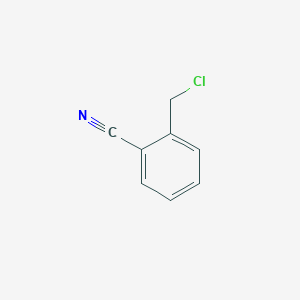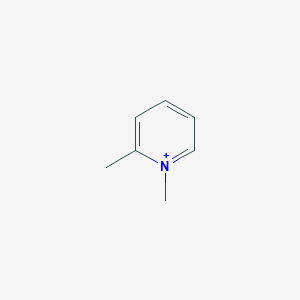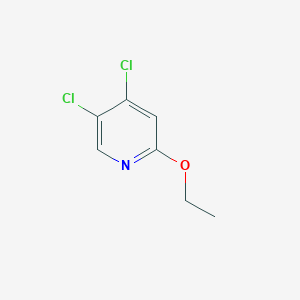
5-Iodopyrimidine
Overview
Description
5-Iodopyrimidine is a pyrimidine compound containing an iodine atom. Its chemical formula is C4H3IN2, and it appears as a white crystalline solid. This compound is used as a chemical reagent, particularly in substitution reactions in organic synthesis, and plays a role in the construction of carbon-nitrogen bonds .
Scientific Research Applications
5-Iodopyrimidine has a wide range of applications in scientific research:
Mechanism of Action
Target of Action
5-Iodopyrimidine, also known as Idoxuridine, is an antiviral agent that primarily targets the DNA of viruses . It is particularly effective against the herpes simplex virus .
Mode of Action
This compound acts as an antiviral agent by inhibiting viral replication. It does this by substituting itself for thymidine in viral DNA . This substitution inhibits thymidylate phosphorylase and viral DNA polymerases from functioning properly . The result is a faulty DNA structure that inhibits the virus’s ability to reproduce or infect/destroy tissue .
Biochemical Pathways
This compound affects the DNA synthesis pathway. It is readily incorporated into the DNA of various microorganisms . It is poorly utilized for the biosynthesis of dna in mammalian systems, in contrast to the corresponding deoxyribonucleosides . This selective incorporation into viral DNA over host DNA is what gives this compound its antiviral properties .
Pharmacokinetics
It is known that the compound has high gi absorption and is bbb permeant . Its skin permeation is low, with a log Kp of -7.29 cm/s .
Result of Action
The primary result of this compound’s action is the inhibition of viral replication. By substituting itself for thymidine in viral DNA, it prevents the virus from reproducing and infecting or destroying tissue . This makes it an effective treatment for viral infections, particularly those caused by the herpes simplex virus .
Safety and Hazards
Future Directions
5-Iodopyrimidine and its derivatives represent a new group of anticancer and antibacterial agents with potential for development for medicinal applications . The optimization of the lipase-catalyzed synthesis of the monomer 5’-O-methacryloylcytidine with the assistance of microwave irradiation is one of the future directions .
Preparation Methods
Synthetic Routes and Reaction Conditions
5-Iodopyrimidine can be synthesized through various methods. One common method involves the iodination of pyrimidine derivatives. For instance, 5-bromo-2-iodopyrimidine can be synthesized by reacting 5-bromo-2-chloropyrimidine with hydroiodic acid . Another method involves the reaction of pyrimidine with iodine and a suitable oxidizing agent under controlled conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale iodination reactions using pyrimidine as the starting material. The reaction conditions are optimized to ensure high yield and purity of the final product. The process may involve the use of catalysts and specific reaction temperatures to achieve the desired outcome.
Chemical Reactions Analysis
Types of Reactions
5-Iodopyrimidine undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.
Cross-Coupling Reactions: It is commonly used in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Heck reactions, to form carbon-carbon bonds
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles like amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents under mild conditions.
Cross-Coupling Reactions: Reagents include arylboronic acids, alkynylzincs, and palladium catalysts. .
Major Products Formed
Substitution Reactions: The major products are substituted pyrimidine derivatives, where the iodine atom is replaced by the nucleophile.
Cross-Coupling Reactions: The major products are biaryl compounds and other complex organic molecules formed through the coupling of pyrimidine with various aryl or alkyl groups
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-iodopyrimidine: Similar in structure but contains a bromine atom in addition to iodine. .
5-Iodouracil: Another iodinated pyrimidine used in antiviral therapies.
Idoxuridine: A pyrimidine analog used as an antiviral agent, particularly for treating herpes simplex keratitis.
Uniqueness
5-Iodopyrimidine is unique due to its specific reactivity and versatility in chemical synthesis. Its ability to undergo various substitution and cross-coupling reactions makes it a valuable intermediate in organic synthesis. Additionally, its incorporation into nucleic acids provides unique applications in biological and medical research.
Properties
IUPAC Name |
5-iodopyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3IN2/c5-4-1-6-3-7-2-4/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNWRLMRKDSGSPL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=N1)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3IN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00360893 | |
| Record name | 5-iodopyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00360893 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31462-58-5 | |
| Record name | 5-iodopyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00360893 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-iodopyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: The provided research primarily focuses on the synthetic utility of 5-iodopyrimidine derivatives and their applications in material science. Information regarding specific biological targets and downstream effects of this compound itself is limited within the provided papers.
A: Research indicates that the binding strength of 5-iodopyrimidines to human serum albumin increases with the electron-donating ability of substituent groups on the pyrimidine ring. [] This suggests polarization of these groups enhances binding. Additionally, the binding force increases with pH, possibly due to configurational changes in albumin, creating new binding sites. []
A: X-ray crystallography confirms 2,4-diazido-5-iodopyrimidine exists in its diazido form, not the potential tetrazolo tautomers. [, , ] The 5-iodo substituent stabilizes the diazido tautomer. [] This is unusual as 2,4-diazidopyrimidines typically favor tetrazolo forms. []
A: 5-Iodopyrimidines serve as key intermediates in synthesizing various C-nucleosides. For example, palladium-mediated coupling of 2,4-dimethoxy-5-iodopyrimidine with enantiomeric 2,3-dideoxy glycals yields enantiomeric pairs of C-nucleosides. [] This reaction highlights the versatility of 5-iodopyrimidines in constructing diverse nucleoside analogs.
A: 5-Iodopyrimidines are highly valuable substrates for palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura and Sonogashira couplings. [, , , , , , , , , ] These reactions facilitate the introduction of various substituents at the 5-position of the pyrimidine ring, enabling the synthesis of diversely functionalized pyrimidine derivatives.
A: Researchers synthesized phenylene-pyrimidine alternating oligomers for blue light-emitting materials using a Suzuki coupling strategy with 2-bromo-5-iodopyrimidine as a starting material. [] These oligomers exhibited promising photoluminescence properties and quasi-reversible redox behavior, demonstrating the potential of this compound derivatives in material science applications.
A: While cross-coupling reactions are commonly employed, photolysis of 5-iodopyrimidines in benzene offers an efficient alternative for synthesizing 5-phenylpyrimidines. [, ] This method provides high yields and avoids the use of transition metal catalysts, offering a potentially greener synthetic route.
A: One challenge is the potential instability of certain derivatives, like 4-chloro-5-iodopyrimidine, which may lead to lower yields in photolysis reactions with heteroarenes. [] This highlights the need to carefully consider the reactivity of specific this compound derivatives and optimize reaction conditions accordingly.
A: 5-Iodouracil incorporated into oligonucleotide trimers allows the study of radiation damage to DNA. [] Upon irradiation, electron attachment to the iodine leads to strand breaks, offering insights into the mechanisms of radiation-induced DNA damage.
A: Oligodeoxynucleotides containing this compound substitutions can be used in photocross-linking experiments to investigate enzyme-DNA interactions. [] For example, this approach identified His-333 in the homing endonuclease PI-SceI as a residue in close contact with its recognition sequence.
A: A this compound derivative, WPR-6, shows promising activity against a broad spectrum of HIV-1 strains, including those resistant to existing NNRTIs. [] This highlights the potential of exploring this compound scaffolds in the development of novel antiretroviral agents.
A: The research commonly employs NMR spectroscopy, elemental analysis, X-ray crystallography, and mass spectrometry for the characterization of 5-iodopyrimidines and their derivatives. [, , , , , ] These techniques provide information about the structure, purity, and composition of the synthesized compounds.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


